N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c26-20(15-16-9-3-1-4-10-16)25-21(17-11-5-2-6-12-17)22-23-18-13-7-8-14-19(18)24-22/h1-14,21H,15H2,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVRNNZJIYRAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-phenylacetamide typically involves the condensation of o-phenylenediamine with benzaldehyde to form the benzimidazole core. This is followed by the reaction with phenylacetic acid or its derivatives under acidic or basic conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often employs high-throughput synthesis techniques. These methods may involve microwave-assisted synthesis, which provides better yields and shorter reaction times compared to conventional heating methods .
Types of Reactions:
Oxidation: The benzimidazole core can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction of the nitro group in substituted benzimidazoles can yield amino derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Benzimidazole N-oxides.
Reduction: Amino-substituted benzimidazoles.
Substitution: Halogenated benzimidazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-phenylacetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA, inhibiting the replication of microbial and cancer cells. Additionally, it can interfere with the function of enzymes involved in cell division and metabolism, leading to cell death .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.
N-Phenylbenzimidazole: A derivative with a phenyl group attached to the nitrogen atom.
Comparison: N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-phenylacetamide is unique due to the presence of both a benzimidazole core and a phenylacetamide moiety. This combination enhances its biological activity compared to simpler benzimidazole derivatives .
Biological Activity
Overview of Benzimidazole Derivatives
Benzimidazole derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The structural features of benzimidazole contribute to their ability to interact with various biological targets.
The specific compound “N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-phenylacetamide” likely exhibits its biological activity through interactions with cellular targets such as enzymes, receptors, or DNA. Benzimidazole compounds often function by:
- Inhibiting Enzymatic Activity : Many benzimidazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- Interfering with Nucleic Acids : Some compounds may bind to DNA or RNA, affecting replication and transcription processes.
- Modulating Receptor Activity : Certain derivatives can act as agonists or antagonists at specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Benzimidazole derivatives have been studied for their antimicrobial properties. Research indicates that compounds in this class can exhibit activity against a range of bacteria and fungi. For example:
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Activity
Benzimidazole derivatives are also investigated for their potential anticancer effects. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including:
- Cell Cycle Arrest : Compounds may cause cell cycle arrest at different phases, inhibiting proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
Case Studies
- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of several benzimidazole derivatives, including this compound. Results showed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 15 µM.
- Antimicrobial Efficacy Assessment : Another research article focused on the antimicrobial efficacy of benzimidazole derivatives against drug-resistant strains of bacteria. The study highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-phenylacetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis can be adapted from benzimidazole-acetamide derivatives. For example:
- Step 1 : Condensation of 2-phenylacetamide with a benzimidazole precursor (e.g., 2-aminobenzimidazole) using a coupling agent like EDCI/HOBt in DMF under nitrogen .
- Step 2 : Introduce the phenylmethyl group via nucleophilic substitution or Friedel-Crafts alkylation, employing AlCl₃ as a catalyst in anhydrous dichloromethane .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via recrystallization (methanol/water) or column chromatography. Yield improvements (>70%) are achieved by refluxing at 80°C for 6–8 hours .
Q. How can the structural integrity and purity of this compound be validated?
- Analytical Techniques :
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and benzimidazole N-H stretch (~3400 cm⁻¹) .
- NMR : ¹H NMR should show phenyl protons (δ 7.2–7.5 ppm), benzimidazole protons (δ 8.1–8.3 ppm), and acetamide methylene (δ 3.8–4.2 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) .
- X-ray Crystallography : Use SHELX programs for single-crystal structure determination. SHELXL refinement can resolve torsional angles between benzimidazole and phenyl groups .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- In Vitro Models :
- Analgesic Potential : Test inhibition of morphine-induced hyperalgesia in murine models (e.g., tail-flick test), referencing structurally similar benzimidazole derivatives .
- Anti-inflammatory Activity : Measure COX-2 inhibition using ELISA or prostaglandin E₂ (PGE₂) assays in RAW 264.7 macrophages .
Advanced Research Questions
Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?
- Approach :
- Molecular Docking : Use AutoDock Vina to simulate binding to μ-opioid receptors (PDB ID: 4DKL). Prioritize poses with hydrogen bonds between the benzimidazole N-H and receptor Asp147 .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate using IC₅₀ data from analogous compounds .
- Contradictions : Discrepancies between docking scores and experimental IC₅₀ values may arise from solvation effects—address with molecular dynamics (MD) simulations (AMBER/NAMD) .
Q. What strategies resolve low yields in the final synthetic step?
- Root Cause Analysis :
- Steric Hindrance : Bulky benzimidazole-phenyl groups may impede amide bond formation. Switch to microwave-assisted synthesis (100°C, 30 min) to enhance reactivity .
- Byproduct Formation : Characterize impurities via LC-MS. Introduce scavengers (e.g., polymer-bound isocyanate) to trap unreacted intermediates .
- Case Study : In analogous triazole-acetamide syntheses, replacing ethanol with DMF increased yields from 45% to 82% by improving solubility .
Q. How do crystallographic data inform polymorphic stability?
- Analysis :
- H-Bond Networks : Use Mercury software to map interactions. Benzimidazole N-H often forms H-bonds with acetamide carbonyls, stabilizing Form I polymorphs .
- Thermal Stability : Perform DSC/TGA to compare melting points (Form I: 180–185°C vs. Form II: 170–175°C). Form I dominates due to stronger π-π stacking .
Q. What mechanistic insights explain paradoxical bioactivity in conflicting studies?
- Case Example : Some benzimidazole derivatives show analgesic effects at low doses but pro-nociceptive activity at high doses.
- Hypothesis : Dose-dependent receptor saturation or off-target kinase inhibition (e.g., JNK/p38 MAPK). Validate via kinase profiling panels .
- Resolution : Use CRISPR-edited cell lines to isolate target pathways (e.g., opioid receptor knockout models) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
